Macrocyclic Selectivity: DBOO vs. ε-Caprolactone — Ring-Opening Outcome Determines Product Topology
Under cationic initiation (BF₃·OEt₂ in CHCl₃ at −40 °C), DBOO does not yield linear polymer but instead produces a twenty-membered macrocyclic oligoester as the predominant product, isolated as a crystalline solid [1]. In contrast, ε-caprolactone under equivalent cationic conditions yields linear poly(ε-caprolactone) with a weight-average molecular weight typically in the range 10⁴–10⁵ Da [2]. The product topology is qualitatively different: DBOO furnishes a discrete macrocycle (single molecular weight species), while ε-caprolactone produces a polydisperse linear polymer.
| Evidence Dimension | Polymerization product topology under cationic conditions |
|---|---|
| Target Compound Data | Twenty-membered macrocyclic oligoester (predominant product, crystalline solid) |
| Comparator Or Baseline | ε-Caprolactone: linear poly(ε-caprolactone), Mw ~10⁴–10⁵ Da |
| Quantified Difference | Qualitative topology switch: discrete macrocycle (DBOO) vs. polydisperse linear polymer (ε-caprolactone) |
| Conditions | BF₃·OEt₂ initiator, CHCl₃ solvent, −40 °C (DBOO); cationic conditions for ε-caprolactone |
Why This Matters
For applications requiring well-defined macrocyclic structures—such as ion-selective membranes, molecular recognition scaffolds, or drug delivery carriers—DBOO provides a direct synthetic entry that ε-caprolactone cannot replicate, making DBOO the mandatory monomer choice.
- [1] Okada, M., Sumitomo, H. & Tajima, I. Selective preparation of a twenty-membered cyclic oligoester from 6,8-dioxabicyclo[3.2.1]octan-7-one. Polymer Bulletin 1, 41–45 (1978). View Source
- [2] Labet, M. & Thielemans, W. Synthesis of polycaprolactone: a review. Chemical Society Reviews 38, 3484–3504 (2009). View Source
